molecular formula C11H16N2O2 B163054 4'-Dimethylaminophenylalanine CAS No. 1991-95-3

4'-Dimethylaminophenylalanine

Cat. No.: B163054
CAS No.: 1991-95-3
M. Wt: 208.26 g/mol
InChI Key: USEYFCOAPFGKLX-JTQLQIEISA-N
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Description

4'-Dimethylaminophenylalanine is a non-proteinogenic aromatic amino acid with the molecular formula C11H16N2O2. It is characterized by the presence of a dimethylamino group attached to the phenyl ring of L-phenylalanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-Dimethylaminophenylalanine can be achieved through several methods. One common approach involves the biotinylation of 4-amino-D-phenylalanine using fluorenylmethyloxycarbonyl (Fmoc) and butyloxycarbonyl (Boc) as protecting groups. This method utilizes coupling reagents like 1-[bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate (BOP) to achieve efficient biotinylation .

Industrial Production Methods

Industrial production of this compound can be achieved through metabolic engineering of Escherichia coli. By introducing genes encoding enzymes such as 4-amino-4-deoxychorismate synthase, 4-amino-4-deoxychorismate mutase, and 4-amino-4-deoxyprephenate dehydrogenase, E. coli can be engineered to produce this compound from glycerol as the main carbon source .

Chemical Reactions Analysis

Types of Reactions

4'-Dimethylaminophenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dimethylamino group and the phenyl ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield corresponding quinones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 4'-Dimethylaminophenylalanine involves its interaction with specific molecular targets and pathways. It can act as a Bronsted acid, donating a proton to acceptors. This property is crucial in various biochemical reactions and pathways . Additionally, it can influence the production of neurotransmitters like dopamine and norepinephrine, which are essential for brain function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4'-Dimethylaminophenylalanine is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)7-10(12)11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEYFCOAPFGKLX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173695
Record name 4'-Dimethylaminophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1991-95-3
Record name 4'-Dimethylaminophenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Dimethylaminophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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